1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
Overview
Description
The compound “1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine” is a heterocyclic compound. It contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with an amine group and at the 3-position with a 3-(trifluoromethyl)pyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with an amine group and at the 3-position with a 3-(trifluoromethyl)pyridin-2-yl group .Scientific Research Applications
Coordination Chemistry and Properties
The chemistry and properties of compounds containing pyridine and pyrazole units, such as "1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine," are intriguing for their potential in coordination chemistry. These compounds exhibit a variety of properties, including magnetic and electrochemical activities, which are essential for the development of new materials and catalysts. The ability to form complex compounds with metals can lead to materials with novel properties for technological applications (Boča, Jameson, & Linert, 2011).
Environmental Applications
The structural motif of "this compound" is found to be effective in the design of amine-functionalized sorbents for environmental applications. Specifically, its application in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water demonstrates the compound's potential in addressing environmental pollution. The effectiveness of such amine-containing sorbents highlights the importance of functional groups in environmental remediation technologies (Ateia et al., 2019).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the trifluoromethylpyrazole core, closely related to "this compound," has been explored for its anti-inflammatory and antibacterial properties. The structural variation, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of the compounds, making it a valuable scaffold in the development of new therapeutic agents (Kaur, Kumar, & Gupta, 2015).
Catalysis
The compound's structural framework is beneficial in catalysis, particularly in reactions involving the formation of C-N bonds. Its potential in facilitating cross-coupling reactions underscores its value in organic synthesis, offering pathways to create a wide range of organic compounds efficiently (Kantam et al., 2013).
Future Directions
The future research directions for “1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in medicinal chemistry .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-2-1-4-14-8(6)16-5-3-7(13)15-16/h1-5H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSHCZKFLAPAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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